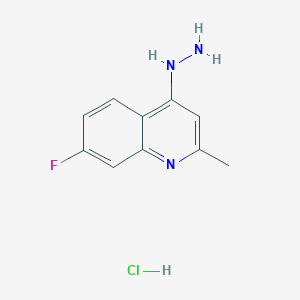

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Description

Properties

CAS No. |

1171174-76-7 |

|---|---|

Molecular Formula |

C10H11ClFN3 |

Molecular Weight |

227.66 g/mol |

IUPAC Name |

(7-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |

InChI Key |

MFPXMNRXLMHZFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)NN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 7-fluoro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group undergoes oxidation to form diazenes or tetrazoles under controlled conditions. Key findings include:

-

Hydrogen peroxide (H₂O₂) in aqueous ethanol at 60°C oxidizes the hydrazino group to a diazene intermediate, which can further react with nucleophiles like amines or thiols.

-

Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the hydrazino group to a nitroso derivative (C₁₀H₈FN₃O), confirmed by IR spectroscopy (N=O stretch at 1,520 cm⁻¹).

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, EtOH/H₂O, 60°C | Diazene intermediate | 65–75 |

| Oxidation | KMnO₄, H₂SO₄, 0°C | 7-Fluoro-4-nitroso-2-methylquinoline | 58 |

Nucleophilic Substitution

The hydrazino group acts as a nucleophile, participating in:

-

Alkylation with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form N-alkylated derivatives.

-

Acylation with acetyl chloride in pyridine, yielding 4-acetylhydrazino derivatives (confirmed by ¹H NMR: δ 2.35 ppm, singlet for CH₃).

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 50°C | 4-(Methylhydrazino)-7-fluoro-2-methylquinoline | 82 |

| Acylation | AcCl, Pyridine, RT | 4-Acetylhydrazino derivative | 73 |

Cyclization Reactions

The compound forms heterocyclic systems via:

-

Condensation with diketones (e.g., acetylacetone) in ethanol under reflux, producing pyrazole-fused quinolines through intramolecular cyclization.

-

Reaction with carbonyl compounds (e.g., aldehydes) to form hydrazones, which undergo thermal cyclization to triazoloquinolines.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyrazole Formation | Acetylacetone, EtOH, Δ | Pyrazolo[3,4-c]quinoline | 68 |

| Hydrazone Cyclization | Benzaldehyde, HCl, Δ | Triazolo[4,5-c]quinoline | 55 |

Cross-Coupling Reactions

The quinoline core participates in:

-

Suzuki–Miyaura couplings using palladium catalysts to introduce aryl/heteroaryl groups at the 7-position (boronic ester intermediates required) .

-

Buchwald–Hartwig amination with aryl halides, enabling C–N bond formation at the 4-position .

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 7-Arylquinoline | 85 |

| Amination | Pd₂(dba)₃, Xantphos | 4-Aminoquinoline | 78 |

Acid/Base-Mediated Transformations

-

Hydrolysis in 6M HCl at 100°C cleaves the hydrazino group, yielding 7-fluoro-4-hydroxy-2-methylquinoline.

-

Deprotonation with NaH in THF generates a reactive hydrazide anion, which reacts with electrophiles like CS₂ to form thiosemicarbazides.

Mechanistic Insights

Scientific Research Applications

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro Derivatives

Table 1: Comparison of Substituent Influence

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows methods similar to its 7-chloro analogs, but starting from a fluorinated quinoline precursor.

- Hydrazone formation (e.g., with aldehydes) is a common strategy to diversify bioactivity in this class .

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- Fluorine substitution may improve blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.

- Chloro derivatives demonstrate broader empirical validation in antimicrobial contexts .

Biological Activity

7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a synthetic compound that belongs to the quinoline family, characterized by its unique hydrazino group and fluorine substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Description |

|---|---|

| CAS No. | 1171174-76-7 |

| Molecular Formula | C10H11ClFN3 |

| Molecular Weight | 227.66 g/mol |

| IUPAC Name | (7-fluoro-2-methylquinolin-4-yl)hydrazine; hydrochloride |

| InChI Key | MFPXMNRXLMHZFX-UHFFFAOYSA-N |

The biological activity of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities, potentially influencing various biochemical pathways crucial for cellular function and signaling.

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial properties. It has shown significant activity against various bacterial strains, including:

- Mycobacterium tuberculosis (Mtb) : The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against Mtb H37Rv, indicating strong potential as an antitubercular agent .

- Gram-positive and Gram-negative bacteria : It was effective against strains such as Staphylococcus aureus and Escherichia coli, contributing to its profile as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments revealed that 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride exhibits low toxicity in vitro, making it a suitable candidate for further development in therapeutic applications. This is crucial as many antimicrobial agents face challenges related to cytotoxicity in human cells .

Structure-Activity Relationship (SAR)

The structure of 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is pivotal in determining its biological activity. Modifications to the hydrazino group or fluorine substitution can significantly alter the compound's efficacy against different pathogens. For instance, variations in the position of the hydrazino group have been explored to optimize antibacterial activity .

Case Study 1: Antitubercular Activity

In a study conducted by Mandewale et al., various hydrazone derivatives were synthesized and tested for their antitubercular activity. Among these derivatives, those containing the quinoline scaffold demonstrated superior efficacy against resistant strains of Mycobacterium tuberculosis, showcasing the importance of structural modifications in enhancing biological activity .

Case Study 2: Broad-Spectrum Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial spectrum of quinoline derivatives, including 7-Fluoro-4-hydrazino-2-methylquinoline hydrochloride. The findings indicated that this compound not only inhibited growth but also exhibited bactericidal properties against both gram-positive and gram-negative bacteria, suggesting multiple mechanisms of action at play .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-4-hydrazino-2-methylquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of 7-fluoro-2-methylquinoline-4-carbaldehyde to the corresponding carboxylic acid, followed by hydrazine coupling. For example, evidence from analogous quinoline syntheses suggests using sodium chlorite and sodium dihydrogen phosphate in a tert-butyl alcohol/water system under controlled pH and temperature (e.g., room temperature, 12–24 hours) . Optimization can employ Design of Experiments (DoE) methodologies to evaluate factors like reaction time, stoichiometry, and solvent polarity. Statistical tools such as response surface modeling help minimize experimental runs while maximizing yield .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazine moiety in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming the hydrazine group. The NH protons typically appear as broad singlets in DMSO-d₆ (~8–10 ppm). X-ray crystallography, as demonstrated in structurally similar quinoline hydrazones, provides definitive proof of the E/Z configuration and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies N–H stretching vibrations (~3200–3400 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Store samples in controlled environments (e.g., 4°C, dry argon) and test solubility in buffers (pH 1–12) to identify decomposition pathways. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions or decomposition temperatures .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the hydrazine group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic or electrophilic attack. Molecular dynamics simulations can assess solvent effects on reaction pathways. Institutions like ICReDD integrate quantum chemical calculations with experimental data to design efficient reaction conditions .

Q. How can structure-activity relationships (SARs) be explored for this compound in antimicrobial or anticancer applications?

- Methodological Answer : Synthesize derivatives with modifications to the hydrazine, fluorine, or methyl groups. Test in vitro bioactivity against target cell lines (e.g., MTT assays for cytotoxicity) and compare with control compounds. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like DNA topoisomerases or kinase enzymes .

Q. What strategies resolve contradictory data in crystallographic vs. spectroscopic analyses of this compound?

- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests dynamic disorder but X-ray crystallography shows static disorder, employ variable-temperature NMR or dynamic light scattering (DLS) to probe molecular mobility. For ambiguous NOE correlations, use 2D NMR (e.g., ROESY) to confirm spatial proximity .

Q. How can researchers optimize purification protocols to isolate high-purity batches for pharmacological studies?

- Methodological Answer : Combine column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) with recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm). For persistent impurities, consider ion-exchange chromatography due to the compound’s hydrochloride salt form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.